molecular formula C20H31N3O2 B269016 4-{[(cyclohexylamino)carbonyl]amino}-N,N-dipropylbenzamide

4-{[(cyclohexylamino)carbonyl]amino}-N,N-dipropylbenzamide

Cat. No. B269016
M. Wt: 345.5 g/mol
InChI Key: VYDUTKWOCKOEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(cyclohexylamino)carbonyl]amino}-N,N-dipropylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in research. This compound is also known as CX-4945 and is a selective inhibitor of protein kinase CK2. Protein kinase CK2 is a ubiquitous and constitutively active protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by CX-4945 has shown promising results in preclinical studies for the treatment of various cancers and other diseases.

Mechanism of Action

CX-4945 is a selective inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that phosphorylates various proteins involved in cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by CX-4945 leads to the dysregulation of various cellular processes, including DNA damage response, cell cycle progression, and apoptosis. Moreover, CX-4945 has been shown to inhibit the phosphorylation of tau protein and alpha-synuclein, leading to the prevention of neurodegeneration.
Biochemical and Physiological Effects:
CX-4945 has been shown to have various biochemical and physiological effects. The inhibition of CK2 by CX-4945 leads to the dysregulation of various cellular processes, including DNA damage response, cell cycle progression, and apoptosis. Moreover, CX-4945 has been shown to inhibit the phosphorylation of tau protein and alpha-synuclein, leading to the prevention of neurodegeneration. CX-4945 has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of the immune response.

Advantages and Limitations for Lab Experiments

CX-4945 has several advantages and limitations for lab experiments. One of the advantages of CX-4945 is its selectivity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. Moreover, CX-4945 has been shown to have antitumor effects in various cancer cell lines, making it a potential candidate for cancer research. However, CX-4945 has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For research on CX-4945 include the development of more potent and selective CK2 inhibitors, the investigation of the effects of CX-4945 on other cellular processes, and the evaluation of the safety and efficacy of CX-4945 in clinical trials.

Synthesis Methods

CX-4945 can be synthesized by the reaction of 4-aminobenzamide with cyclohexyl isocyanate and N,N-dipropylamine in the presence of a catalyst. The reaction yields CX-4945 as a white crystalline solid that can be purified by recrystallization.

Scientific Research Applications

CX-4945 has shown potential use in various scientific research applications. The inhibition of CK2 by CX-4945 has been shown to have antitumor effects in various cancer cell lines, including breast, prostate, and pancreatic cancer. CX-4945 has also shown potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, by inhibiting the phosphorylation of tau protein and alpha-synuclein, respectively. Moreover, CX-4945 has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of the immune response.

properties

Product Name

4-{[(cyclohexylamino)carbonyl]amino}-N,N-dipropylbenzamide

Molecular Formula

C20H31N3O2

Molecular Weight

345.5 g/mol

IUPAC Name

4-(cyclohexylcarbamoylamino)-N,N-dipropylbenzamide

InChI

InChI=1S/C20H31N3O2/c1-3-14-23(15-4-2)19(24)16-10-12-18(13-11-16)22-20(25)21-17-8-6-5-7-9-17/h10-13,17H,3-9,14-15H2,1-2H3,(H2,21,22,25)

InChI Key

VYDUTKWOCKOEQJ-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Origin of Product

United States

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